Constraint-Driven PDE10 Inhibitory Potency: Azetidine vs. Pyrrolidine
In the PDE10 inhibitor patent family to which this compound belongs as an intermediate, a direct comparison is made between an azetidine-containing final compound (Example 7) and its pyrrolidine analog. The azetidine derivative exhibited a PDE10 IC50 of 2.3 nM, whereas the corresponding pyrrolidine analog showed an IC50 of 48 nM, representing a 21-fold loss in potency [1]. This data supports the use of the azetidine-containing building block to maintain crucial conformational constraint.
| Evidence Dimension | PDE10 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.3 nM (for a representative final azetidine-containing compound in the same series) |
| Comparator Or Baseline | 48 nM (for the direct pyrrolidine analog of the final compound) |
| Quantified Difference | 21-fold decrease in potency for the pyrrolidine analog |
| Conditions | In vitro PDE10 enzyme inhibition assay |
Why This Matters
This demonstrates that the azetidine ring imparts a specific conformational constraint critical for target binding, making the compound a necessary precursor for producing potent candidates, unlike more flexible pyrrolidine-based alternatives.
- [1] Allen, J. R., Chen, J. J., Frohn, M. J., et al. (2013). Azetidine and piperidine compounds useful as PDE10 inhibitors. U.S. Patent Application No. 13/917,699, Example 7, Table 1. Amgen Inc. View Source
